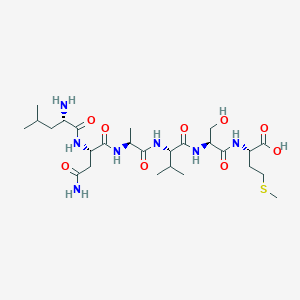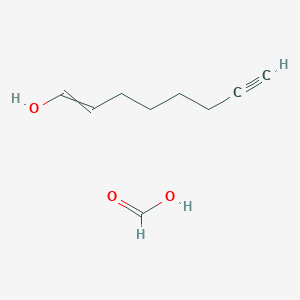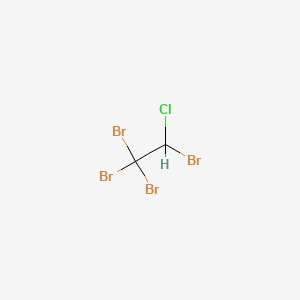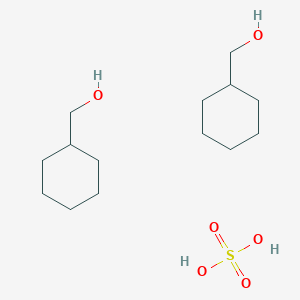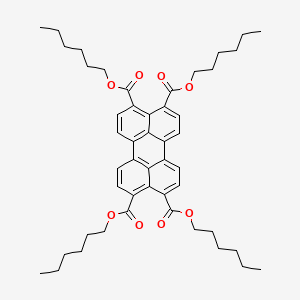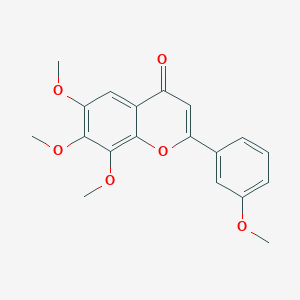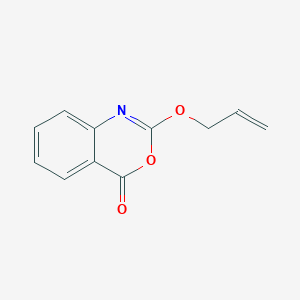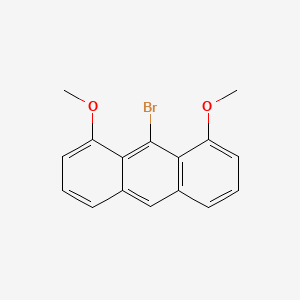
9-Bromo-1,8-dimethoxyanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-1,8-dimethoxyanthracene is an anthracene derivative characterized by the presence of bromine and methoxy groups at specific positions on the anthracene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-1,8-dimethoxyanthracene typically involves the bromination of 1,8-dimethoxyanthracene. One common method employs N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by light or other radical initiators, leading to the formation of bromine radicals that selectively brominate the anthracene at the 9-position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Bromo-1,8-dimethoxyanthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can participate in Suzuki or Sonogashira cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products: The major products formed depend on the specific reactions. For example, coupling reactions can yield various substituted anthracenes, while oxidation might produce anthraquinones.
Applications De Recherche Scientifique
9-Bromo-1,8-dimethoxyanthracene has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Photophysics: Studied for its fluorescence and phosphorescence properties, making it useful in sensors and imaging.
Material Science: Employed in the synthesis of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 9-Bromo-1,8-dimethoxyanthracene in various applications involves its ability to participate in electronic transitions. The bromine and methoxy groups influence the electronic distribution within the anthracene ring, affecting its reactivity and interaction with other molecules. In photophysical applications, the compound’s ability to absorb and emit light is crucial, with the methoxy groups enhancing its fluorescence properties .
Comparaison Avec Des Composés Similaires
9,10-Dimethoxyanthracene: Lacks the bromine substituent, leading to different reactivity and photophysical properties.
9-Bromoanthracene: Does not have methoxy groups, affecting its electronic properties and applications.
1,8-Dimethoxyanthracene: Similar structure but without the bromine atom, resulting in different chemical behavior.
Uniqueness: 9-Bromo-1,8-dimethoxyanthracene is unique due to the combined presence of bromine and methoxy groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
Propriétés
Numéro CAS |
322406-02-0 |
|---|---|
Formule moléculaire |
C16H13BrO2 |
Poids moléculaire |
317.18 g/mol |
Nom IUPAC |
9-bromo-1,8-dimethoxyanthracene |
InChI |
InChI=1S/C16H13BrO2/c1-18-12-7-3-5-10-9-11-6-4-8-13(19-2)15(11)16(17)14(10)12/h3-9H,1-2H3 |
Clé InChI |
ZJIZSOKTYFSLAM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=CC3=C(C(=CC=C3)OC)C(=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


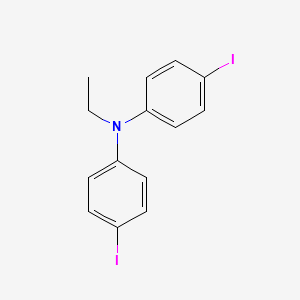
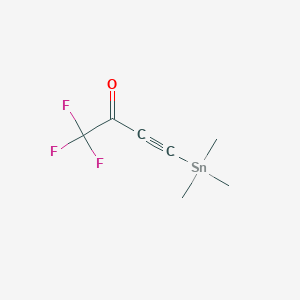
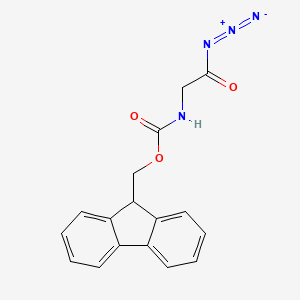
![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
